Tesaglitazar
Vue d'ensemble
Description
Tesaglitazar est un agoniste dual des récepteurs activés par les proliférateurs de peroxysomes avec une affinité pour les deux récepteurs activés par les proliférateurs de peroxysomes alpha et gamma. Il a été proposé pour la prise en charge du diabète de type 2 en raison de sa capacité à améliorer le métabolisme du glucose et des lipides. Malgré ses effets prometteurs, le développement de la this compound a été interrompu en 2006 en raison de préoccupations concernant sa toxicité cardiaque .
Applications De Recherche Scientifique
Chemistry: Tesaglitazar serves as a model compound for studying dual peroxisome proliferator-activated receptor agonists and their chemical properties.
Biology: Research on this compound has provided insights into the role of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma in cellular metabolism and gene expression.
Medicine: this compound was investigated for its potential to manage type 2 diabetes by improving insulin sensitivity and lipid profiles. It has also been studied for its effects on cardiovascular health and metabolic syndrome.
Industry: Although not commercially developed, this compound’s synthesis and properties have contributed to the development of other dual peroxisome proliferator-activated receptor agonists with improved safety profiles
Mécanisme D'action
Target of Action
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist . These receptors, PPARα and PPARγ, are the primary targets of this compound. They play crucial roles in regulating lipid metabolism and glucose homeostasis .
Mode of Action
This compound interacts with its targets, PPARα and PPARγ, by binding to these receptors. This binding action activates the receptors, leading to changes in gene expression that improve apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound is more potent on PPARγ than on PPARα .
Biochemical Pathways
The activation of PPARα and PPARγ by this compound impacts several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy male subjects . The drug is rapidly absorbed, with maximum plasma concentration reached approximately 1 hour post-dose . The absolute bioavailability of this compound is approximately 100%, suggesting negligible first-pass metabolism . The mean plasma clearance is 0.16 l/h, and the volume of distribution at steady state is 9.1 liters . This compound is mainly metabolized before excretion, with most of the drug (91%) recovered in urine . Approximately 20% of the dose is recovered unchanged after either oral or intravenous administration, resulting in a renal clearance of 0.030 l/h .
Result of Action
The activation of PPARα and PPARγ by this compound leads to improved insulin resistance and both glucose and lipid abnormalities . Treatment with this compound has been shown to lower fasting plasma glucose, improve glucose tolerance, substantially reduce fasting and postload insulin levels, and markedly lower fasting triglycerides and improve lipid tolerance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a study has suggested that the cardiac toxicity of this compound is related to mitochondrial toxicity caused by a decrease in PPARγ coactivator 1-α (PPARGC1A, PGC1α) and sirtuin 1 (SIRT1) . The exact influence of environmental factors on the action, efficacy, and stability of this compound is complex and may depend on a variety of factors, including the specific physiological context and the presence of other signaling molecules .
Orientations Futures
Recent research has reported the design and preclinical evaluation of a molecule that covalently links the PPARɑ/ɣ dual-agonist Tesaglitazar to a GLP-1 receptor agonist (GLP-1RA) to allow for GLP-1R-dependent cellular delivery of this compound . This new drug has already been successfully tested in animal studies . The findings suggest that this conjugate might hold therapeutic value to acutely treat hyperglycemia and insulin resistance .
Analyse Biochimique
Biochemical Properties
Tesaglitazar interacts with peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ), which are nuclear transcription factors . Upon ligand activation, these receptors heterodimerize with the 9-cis retinoic acid receptor (RXR) to promote target gene expression .
Cellular Effects
This compound has been shown to improve insulin resistance and both glucose and lipid abnormalities in rodent models of insulin resistance and diabetes . It has also been found to stimulate DNA synthesis mainly in subcutaneous interstitial mesenchymal cells .
Molecular Mechanism
The mechanism of action of this compound involves its role as a dual peroxisome proliferator-activated receptor alpha/gamma agonist . It improves apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound lowers fasting plasma glucose, improves glucose tolerance, substantially reduces fasting and postload insulin levels, and markedly lowers fasting TG and improves lipid tolerance .
Temporal Effects in Laboratory Settings
In a 2-year carcinogenicity study in rats, this compound was administered at different doses for 2 weeks or 3 months . The increase in DNA synthesis was still significant at the end of the 12-week treatment at 10 μmol/kg, the dose producing fibrosarcoma .
Dosage Effects in Animal Models
In animal models, this compound has been shown to lower circulating triglyceride, glucose, and insulin levels with an estimated ED 25 of 0.07 μmol/kg . Poorly differentiated subcutaneous mesenchymal sarcomas occurred at the highest dose level of 10 μmol/kg in both sexes .
Metabolic Pathways
This compound is involved in the regulation of energy, lipid, and glucose metabolism through its activation of the peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ) .
Méthodes De Préparation
La synthèse de la tesaglitazar implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions telles que l'alkylation, l'estérification et la sulfonation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir le rendement et la pureté désirés du produit. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes afin de maximiser l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Tesaglitazar subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound, modifiant ses propriétés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
Chimie : this compound sert de composé modèle pour l'étude des agonistes duaux des récepteurs activés par les proliférateurs de peroxysomes et de leurs propriétés chimiques.
Biologie : La recherche sur this compound a fourni des informations sur le rôle des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma dans le métabolisme cellulaire et l'expression génétique.
Médecine : this compound a été étudié pour son potentiel à gérer le diabète de type 2 en améliorant la sensibilité à l'insuline et les profils lipidiques. Il a également été étudié pour ses effets sur la santé cardiovasculaire et le syndrome métabolique.
Industrie : Bien que non développé commercialement, la synthèse et les propriétés de la this compound ont contribué au développement d'autres agonistes duaux des récepteurs activés par les proliférateurs de peroxysomes avec des profils de sécurité améliorés
Mécanisme d'action
This compound exerce ses effets en activant à la fois les récepteurs activés par les proliférateurs de peroxysomes alpha et gamma. Ces récepteurs sont des facteurs de transcription nucléaires qui régulent l'expression des gènes impliqués dans le métabolisme du glucose et des lipides. L'activation du récepteur activé par les proliférateurs de peroxysomes alpha augmente l'oxydation des acides gras et réduit les niveaux de triglycérides, tandis que l'activation du récepteur activé par les proliférateurs de peroxysomes gamma améliore la sensibilité à l'insuline et l'absorption du glucose. L'activation combinée de ces récepteurs conduit à l'amélioration des profils métaboliques chez les patients souffrant de résistance à l'insuline et de diabète de type 2 .
Comparaison Avec Des Composés Similaires
Tesaglitazar est unique dans sa double activation des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma. Des composés similaires comprennent :
Rosiglitazone : Un agoniste sélectif du récepteur activé par les proliférateurs de peroxysomes gamma utilisé pour améliorer la sensibilité à l'insuline.
Fenofibrate : Un agoniste sélectif du récepteur activé par les proliférateurs de peroxysomes alpha utilisé pour réduire les niveaux de triglycérides.
Saroglitazar : Un autre agoniste dual des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma avec un meilleur profil de sécurité par rapport à la this compound. La double activation de la this compound offre une gamme plus large d'avantages métaboliques, mais son développement a été interrompu en raison de problèmes de sécurité
Propriétés
IUPAC Name |
(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTZJYQWSUFET-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048773 | |
Record name | Tesaglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251565-85-2 | |
Record name | Tesaglitazar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251565-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesaglitazar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesaglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesaglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tesaglitazar | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESAGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.